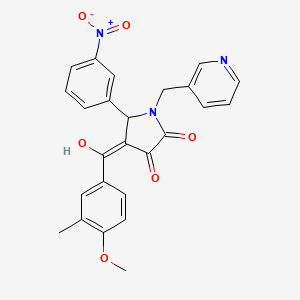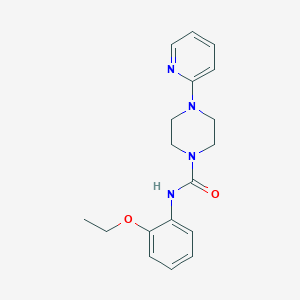![molecular formula C16H15N3O3 B5324105 N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide belongs to a class of organic compounds that include features like 1,2,4-oxadiazoles and furamide moieties. These structural elements are known for their versatile chemical properties and potential applications in various fields, including medicinal chemistry. While direct research on this compound is scarce, analogous compounds have been synthesized and evaluated for various biological activities, including anticancer properties (Ravinaik et al., 2021).
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors like acylhydrazides with various electrophiles or through cyclization reactions under specific conditions. For instance, Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives through acylhydrazide cyclization using phosphoryl chloride as a dehydrating agent, demonstrating a common approach to constructing the oxadiazole core (Jafari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole moiety has been extensively studied through spectral analysis and X-ray diffraction, providing insight into their conformation and electronic properties. For example, Sharma et al. (2016) detailed the crystal structure of a related compound, underscoring the significance of hydrogen bonding and π-π interactions in stabilizing the molecular conformation (Sharma et al., 2016).
Chemical Reactions and Properties
The 1,2,4-oxadiazole ring is known for participating in various chemical reactions, offering a pathway to synthesize a wide range of derivatives with potential pharmacological activities. Gangapuram et al. (2009) synthesized N-substituted derivatives, showcasing the chemical versatility of the oxadiazole ring (Gangapuram et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior under different conditions. While specific data on this compound are not available, related studies, like the one by Koparır et al. (2005), provide insights into the physical properties of similar oxadiazole derivatives (Koparır et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the development of pharmaceutical agents. The study by Yu et al. (2017) on energetic materials based on oxadiazole derivatives highlights the importance of understanding these chemical properties for designing compounds with desired functionalities (Yu et al., 2017).
Eigenschaften
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-3-4-7-12(10)14-18-16(22-19-14)11(2)17-15(20)13-8-5-9-21-13/h3-9,11H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUGSPRDWHCINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)

![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)




![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenyl](4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5324081.png)
![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)


![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)